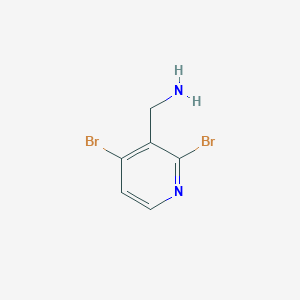
(2,4-Dibromopyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dibromopyridin-3-yl)methanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two bromine atoms at the 2nd and 4th positions of the pyridine ring and a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the bromination of 3-pyridinemethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: Industrial production of (2,4-Dibromopyridin-3-yl)methanamine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: (2,4-Dibromopyridin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines
- Pyridine oxides
- Reduced pyridine derivatives
Scientific Research Applications
(2,4-Dibromopyridin-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dibromopyridin-3-yl)methanamine involves its interaction with specific molecular targets. The bromine atoms and the methanamine group can form bonds with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- (2,6-Dibromopyridin-4-yl)methanamine
- (2,4-Dichloropyridin-3-yl)methanamine
- (2,4-Difluoropyridin-3-yl)methanamine
Comparison: (2,4-Dibromopyridin-3-yl)methanamine is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atoms make it more suitable for specific substitution reactions and coupling processes, enhancing its utility in synthetic chemistry .
Properties
Molecular Formula |
C6H6Br2N2 |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
(2,4-dibromopyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Br2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChI Key |
TYKONWYHUUJYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Br)CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


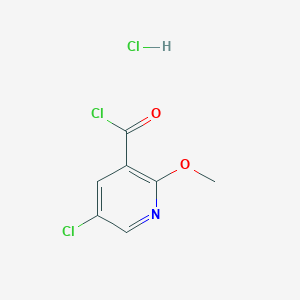
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)

![1-(5-Methoxybenzo[d]isoxazol-3-yl)ethanone](/img/structure/B13134228.png)
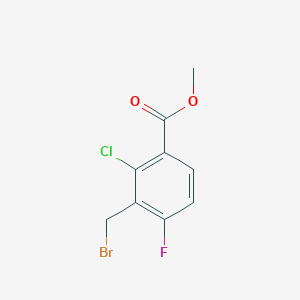

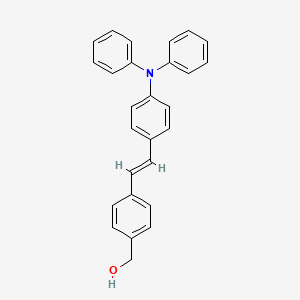
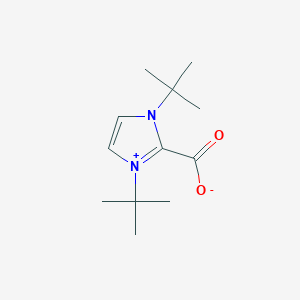
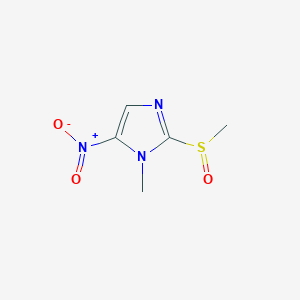


![Methyl 6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B13134302.png)

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
